molecular formula C16H15NO7 B3028168 5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid CAS No. 1643979-88-7

5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid

Cat. No.: B3028168
CAS No.: 1643979-88-7
M. Wt: 333.29
InChI Key: HIVYTFMZOHFGAN-UHFFFAOYSA-N
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Description

5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid is an organic compound with the molecular formula C17H17NO7 It is a derivative of benzoic acid, characterized by the presence of methoxy and nitro functional groups, as well as a methoxybenzyl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Methoxylation: Introduction of methoxy groups is achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Nitration: The nitration of the aromatic ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Ether Formation: The methoxybenzyl ether is formed by reacting the intermediate with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.

    Final Steps: The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methoxybenzyl groups may also contribute to the compound’s overall activity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Lacks the nitro and methoxybenzyl groups, making it less reactive in certain chemical reactions.

    2-Nitrobenzoic acid: Lacks the methoxy and methoxybenzyl groups, resulting in different chemical and biological properties.

    5-Methoxy-2-nitrobenzoic acid: Similar but lacks the methoxybenzyl group, affecting its solubility and reactivity.

Uniqueness

5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid is unique due to the combination of methoxy, nitro, and methoxybenzyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO7/c1-22-11-5-3-10(4-6-11)9-24-15-8-13(17(20)21)12(16(18)19)7-14(15)23-2/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVYTFMZOHFGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C(=C2)[N+](=O)[O-])C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501182117
Record name Benzoic acid, 5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643979-88-7
Record name Benzoic acid, 5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643979-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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